N-(tert-butyl)-2-chloropropanamide
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Overview
Description
N-(tert-butyl)-2-chloropropanamide is an organic compound characterized by the presence of a tert-butyl group attached to the nitrogen atom of a 2-chloropropanamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)-2-chloropropanamide typically involves the reaction of tert-butylamine with 2-chloropropanoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
tert-Butylamine+2-Chloropropanoyl chloride→this compound+HCl
The reaction is usually conducted in an inert solvent such as dichloromethane or tetrahydrofuran (THF) at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(tert-butyl)-2-chloropropanamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Hydrolysis: In the presence of water or aqueous base, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and tert-butylamine.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic aqueous solutions, typically under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or THF.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, ethers, or secondary amines.
Hydrolysis: Yields 2-chloropropanoic acid and tert-butylamine.
Reduction: Produces N-(tert-butyl)-2-aminopropane.
Scientific Research Applications
N-(tert-butyl)-2-chloropropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(tert-butyl)-2-chloropropanamide involves its interaction with specific molecular targets, depending on the context of its use. For example, in nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing the nucleophile to attack the carbonyl carbon. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-butyl)-2-bromoacetamide
- N-(tert-butyl)-2-iodopropanamide
- N-(tert-butyl)-2-fluoropropanamide
Uniqueness
N-(tert-butyl)-2-chloropropanamide is unique due to the presence of the chlorine atom, which imparts distinct reactivity compared to its bromine, iodine, or fluorine analogs. The tert-butyl group also provides steric hindrance, influencing the compound’s reactivity and stability.
Properties
IUPAC Name |
N-tert-butyl-2-chloropropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO/c1-5(8)6(10)9-7(2,3)4/h5H,1-4H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLONYWVXLVFSMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)(C)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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